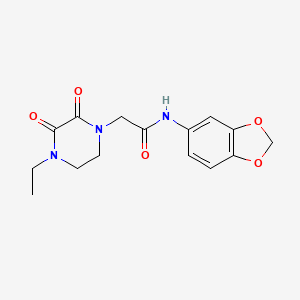

N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a benzodioxol (1,3-benzodioxole) moiety linked to a dioxopiperazine ring via an acetamide bridge. Structural validation techniques, including X-ray crystallography (e.g., SHELX programs ), are critical for confirming its conformation and stereochemical integrity .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-2-17-5-6-18(15(21)14(17)20)8-13(19)16-10-3-4-11-12(7-10)23-9-22-11/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQPLTJCNGWBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide” typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Piperazine Ring: The piperazine ring can be synthesized via the reaction of ethylenediamine with diethyl oxalate.

Coupling Reaction: The final step involves coupling the benzodioxole and piperazine intermediates with acetic anhydride under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl groups in the piperazine ring, potentially forming alcohols.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted acetamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide” would depend on its specific biological target. Generally, compounds with benzodioxole and piperazine rings can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetamide group can also form hydrogen bonds with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Acetamide Class

The compound shares structural motifs with several pharmacologically relevant acetamides:

Key Observations :

- The benzodioxol group is a common feature in compounds with CNS activity or antioxidant properties (e.g., MDA analogs ).

- Compared to anti-exudative triazole acetamides , the dioxopiperazine ring may confer stronger hydrogen-bonding capacity, enhancing interactions with inflammatory mediators like cyclooxygenases (COX).

Pharmacological and Mechanistic Insights

- Anti-Exudative Activity : The triazole acetamide derivatives (e.g., compound 3.1–3.21) demonstrated efficacy in reducing inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s dioxopiperazine ring may modulate similar pathways but with improved pharmacokinetics due to reduced hepatic clearance (ethyl substituent).

- In contrast, diphenylhexan-based acetamides exhibit enhanced rigidity, possibly improving proteolytic resistance.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, a compound featuring a benzodioxole moiety and a piperazine derivative, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, particularly focusing on its antitumor activity and other biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 251.27 g/mol |

| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |

| SMILES | CC(=O)NCC1=CC2=C(C=C1)OCO2 |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's effectiveness was evaluated through the determination of the half-maximal inhibitory concentration (IC50) values across different tumor types.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10.9 ± 0.6 |

| NCI-H460 (Lung Cancer) | 12.0 ± 0.8 |

| A549 (Lung Cancer) | 8.3 ± 0.8 |

The compound showed a notable preference for inhibiting the growth of breast cancer cells (MCF7), with an IC50 value indicating effective cytotoxicity at relatively low concentrations compared to other tested lines .

The antitumor effects are believed to be mediated through multiple pathways:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been suggested that treatment with this compound results in cell cycle arrest at specific phases, thereby inhibiting cell proliferation.

- Inhibition of Angiogenesis : There is emerging evidence that it may also inhibit angiogenesis, limiting tumor growth by preventing the formation of new blood vessels .

Additional Biological Activities

Beyond its antitumor properties, this compound has shown potential in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

In a recent study published in MDPI, researchers synthesized various derivatives of benzodioxole compounds and evaluated their biological activities. Among these derivatives, this compound emerged as one of the most promising candidates due to its potent antitumor activity against multiple cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.